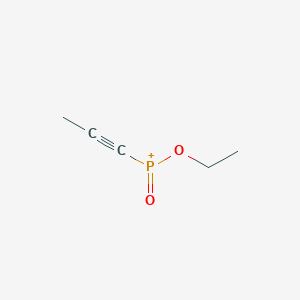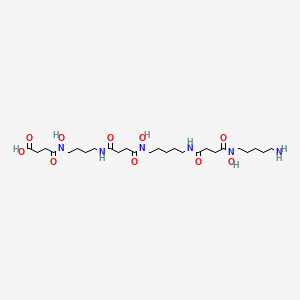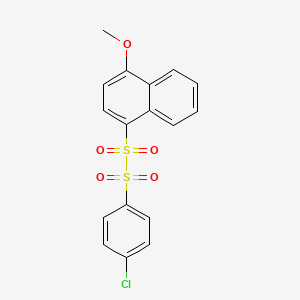
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a methoxynaphthyl group, and two tetraoxo-disulfane groups
准备方法
The synthesis of 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-methoxynaphthalene.
Formation of Intermediates: Through a series of reactions such as halogenation, nitration, and reduction, intermediates are formed.
Coupling Reaction: The intermediates undergo coupling reactions under controlled conditions to form the desired compound.
Oxidation: The final step involves the oxidation of the disulfane groups to achieve the tetraoxo state.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxo groups to simpler sulfide or thiol groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Compared to other similar compounds, 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is unique due to its specific structural features and the presence of both chlorophenyl and methoxynaphthyl groups. Similar compounds include:
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-disulfane: Lacks the tetraoxo groups, leading to different chemical properties.
1-(4-Methoxynaphthalen-1-yl)-2-(4-nitrophenyl)-disulfane: Contains a nitrophenyl group instead of a chlorophenyl group, affecting its reactivity and applications.
1-(4-Chlorophenyl)-2-(4-hydroxynaphthalen-1-yl)-disulfane:
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
176109-33-4 |
|---|---|
分子式 |
C17H13ClO5S2 |
分子量 |
396.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonylsulfonyl-4-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO5S2/c1-23-16-10-11-17(15-5-3-2-4-14(15)16)25(21,22)24(19,20)13-8-6-12(18)7-9-13/h2-11H,1H3 |
InChI 键 |
XRYGPIJWSKIKIG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
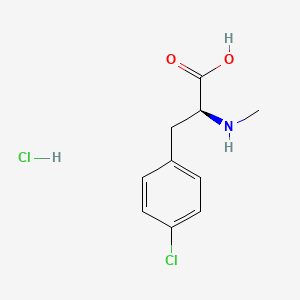

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
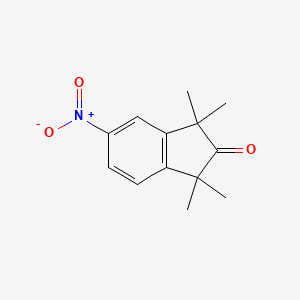
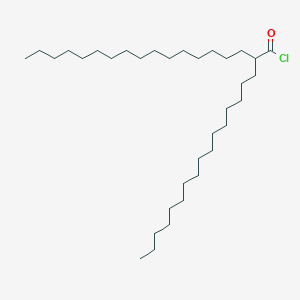
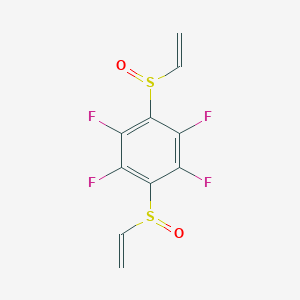
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)
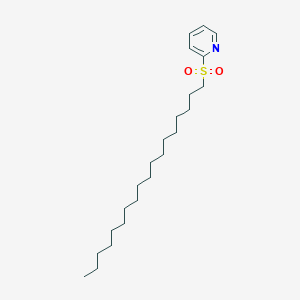
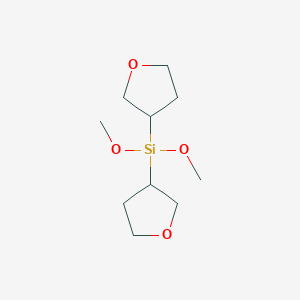
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
